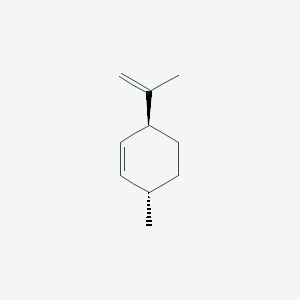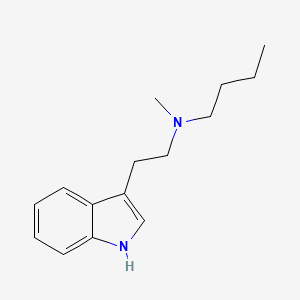
Methylbutyltryptamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylbutyltryptamine, also known as N-methyl-N-butyltryptamine, is a lesser-known psychedelic compound belonging to the tryptamine family. It was first synthesized by Alexander Shulgin and is documented in his book “Tryptamines I Have Known and Loved” (TiHKAL). The compound is known for producing a heavy body load with dehydration and visuals similar to those of dimethyltryptamine (DMT). The minimum dosage is listed as 250-400 mg, with effects lasting 4-6 hours .
準備方法
Synthetic Routes and Reaction Conditions
Methylbutyltryptamine can be synthesized through various synthetic routes. One common method involves the alkylation of tryptamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known compound. similar tryptamines are often produced using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methylbutyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced tryptamine analogs.
Substitution: Various substituted tryptamines depending on the reagents used.
科学的研究の応用
Methylbutyltryptamine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of tryptamines.
Biology: Investigated for its effects on serotonin receptors and potential as a psychoactive agent.
Medicine: Explored for its potential therapeutic effects in treating mental health disorders.
Industry: Utilized in the synthesis of other tryptamine derivatives for pharmaceutical research.
作用機序
The mechanism of action of methylbutyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered states of consciousness and perception, similar to other psychedelic tryptamines. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity .
類似化合物との比較
Methylbutyltryptamine is similar to other tryptamines such as dimethyltryptamine (DMT), diethyltryptamine (DET), and dibutyltryptamine (DBT). it is unique in its specific substitution pattern, which affects its potency and duration of action. Unlike DMT, which has a rapid onset and short duration, this compound has a longer duration of effects. Dibutyltryptamine, on the other hand, is less potent and has a different psychoactive profile .
List of Similar Compounds
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- Dibutyltryptamine (DBT)
- N-methyl-N-isopropyltryptamine (MiPT)
- N-methyl-N-ethyltryptamine (MET)
特性
CAS番号 |
848130-12-1 |
|---|---|
分子式 |
C15H22N2 |
分子量 |
230.35 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C15H22N2/c1-3-4-10-17(2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 |
InChIキー |
PUEYINPKMCBJCA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)CCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


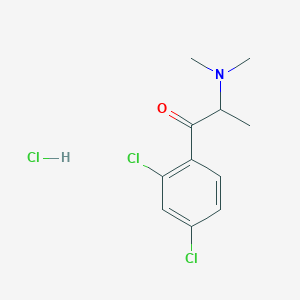
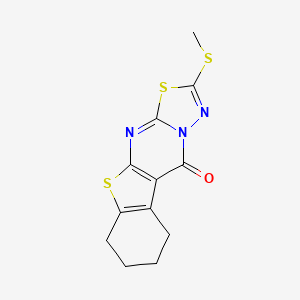


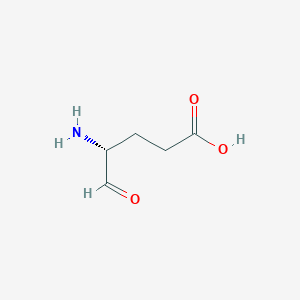
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
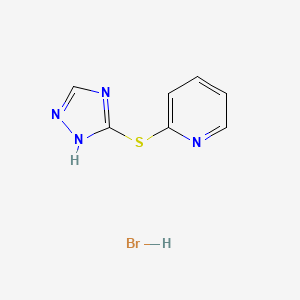
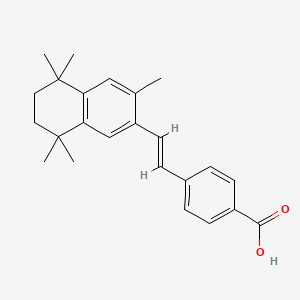
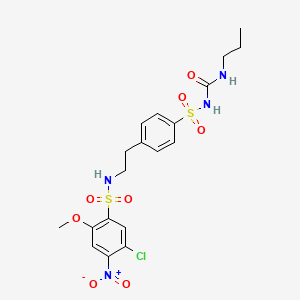

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


